
1-Benzyl-2,4-diphenylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2,4-diphenylpyrrole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and organic chemistry. This compound is a pyrrole derivative that has a benzyl group attached to one of the nitrogen atoms and two phenyl groups attached to the other nitrogen atom. The molecular formula of this compound is C22H19N.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2,4-diphenylpyrrole is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA replication, protein synthesis, and cell division. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. At high concentrations, this compound has been shown to have cytotoxic and genotoxic effects, which may be detrimental to normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Benzyl-2,4-diphenylpyrrole in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to modulate various cellular processes. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its tendency to undergo degradation and oxidation over time.
Direcciones Futuras
There are several future directions for the study of 1-Benzyl-2,4-diphenylpyrrole, including the development of more efficient and selective synthesis methods, the exploration of its potential applications in nanotechnology and biotechnology, the elucidation of its mechanism of action at the molecular level, and the optimization of its pharmacological properties for use in clinical settings. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as to investigate its potential interactions with other drugs and compounds.
Métodos De Síntesis
There are several methods for synthesizing 1-Benzyl-2,4-diphenylpyrrole, including the Pictet-Spengler reaction, the Nenitzescu reaction, and the Paal-Knorr reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst, followed by cyclization to form the pyrrole ring. The Nenitzescu reaction involves the condensation of an aldehyde with an acetylene in the presence of a base catalyst, followed by cyclization to form the pyrrole ring. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst, followed by cyclization to form the pyrrole ring.
Aplicaciones Científicas De Investigación
1-Benzyl-2,4-diphenylpyrrole has been studied for its potential applications in various fields of scientific research. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers, dendrimers, and liquid crystals. In organic chemistry, this compound has been used as a starting material for the synthesis of other pyrrole derivatives with different functional groups and properties. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and fungi.
Propiedades
Número CAS |
15811-38-8 |
|---|---|
Fórmula molecular |
C23H19N |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-benzyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C23H19N/c1-4-10-19(11-5-1)17-24-18-22(20-12-6-2-7-13-20)16-23(24)21-14-8-3-9-15-21/h1-16,18H,17H2 |
Clave InChI |
AWILVXXPGKYPKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
1-Benzyl-2,4-diphenyl-1H-pyrrole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



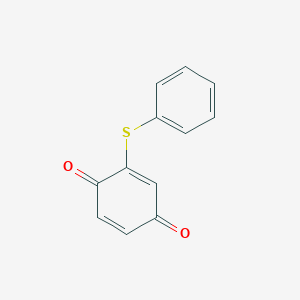
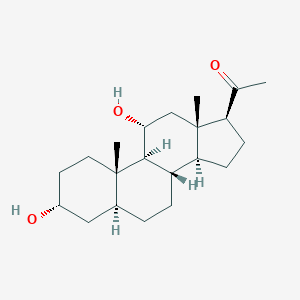
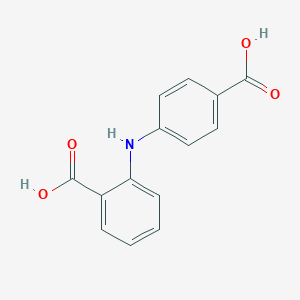
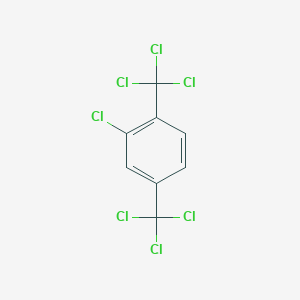


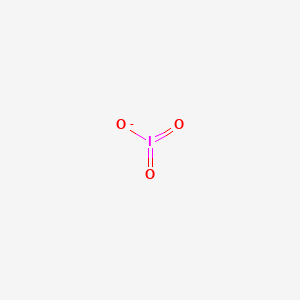
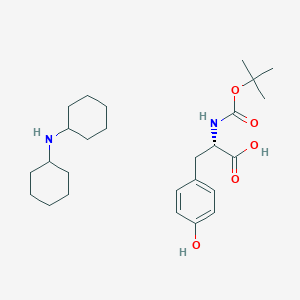
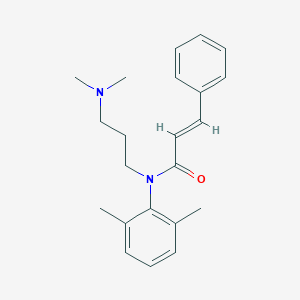
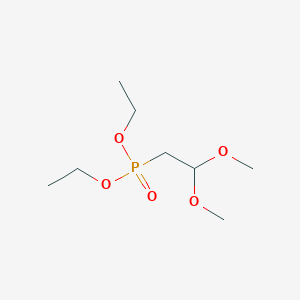
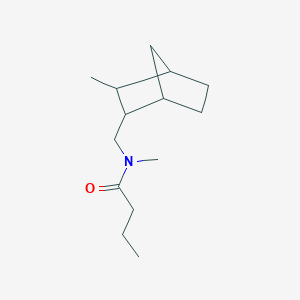
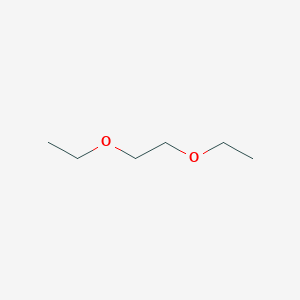
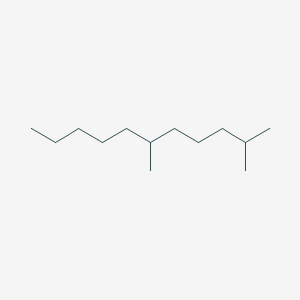
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)